3,3-Diethyl-5-fluoroindolin-2-one 3,3-Diethyl-5-fluoroindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20378765
InChI: InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol

3,3-Diethyl-5-fluoroindolin-2-one

CAS No.:

Cat. No.: VC20378765

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diethyl-5-fluoroindolin-2-one -

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
IUPAC Name 3,3-diethyl-5-fluoro-1H-indol-2-one
Standard InChI InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Standard InChI Key QOLBJFYMCSPUCX-UHFFFAOYSA-N
Canonical SMILES CCC1(C2=C(C=CC(=C2)F)NC1=O)CC

Structural and Physicochemical Characteristics

Molecular Architecture and Functional Groups

The compound features a bicyclic indolin-2-one core with two ethyl groups at the C3 position and a fluorine atom at C5. Key structural elements include:

  • Fused indole system: A six-membered benzene ring fused to a five-membered pyrrole ring.

  • Ketone group: A carbonyl moiety at the C2 position, critical for reactivity in organic synthesis.

  • Fluorine substitution: Enhances lipophilicity (logP ~4.2) and metabolic stability, a hallmark of fluorinated pharmaceuticals .

PropertyValue
Molecular FormulaC₁₂H₁₄FNO
Molecular Weight207.24 g/mol
Canonical SMILESCCC1(C2=C(C=CC(=C2)F)NC1=O)CC
InChIKeyQOLBJFYMCSPUCX-UHFFFAOYSA-N

Data compiled from PubChem and Vulcanchem.

Comparative Analysis with Analogues

The fluorine and ethyl substitutions distinguish this compound from other indolin-2-one derivatives:

CompoundSubstituentsMolecular WeightKey Feature
3,3-Diethyl-5-fluoroindolin-2-one3,3-Diethyl, 5-F207.24 g/molEnhanced metabolic stability
4,6-Difluoroindolin-2-one4,6-F175.12 g/molHigher fluorination density
5-Methoxyindolin-2-one5-OCH₃163.16 g/molPolar ether substituent

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 3,3-diethyl-5-fluoroindolin-2-one typically involves multi-step protocols, though exact methods remain proprietary. Key approaches include:

  • Cyclization reactions: Formation of the indole core via condensation of appropriately substituted precursors.

  • Fluorination: Introduction of fluorine at the C5 position, often requiring specialized reagents (e.g., trifluoromethyl alkenes) .

  • Alkylation: Ethyl group introduction at the C3 position, potentially via nucleophilic substitution or organometallic coupling .

Patent-Disclosed Methods

A Chinese patent (CN104045592A) describes a hydrolysis-based approach for related 5-fluoroindolin-2-one derivatives:

  • Precursor preparation: 3-Methoxycarbonyl-5-fluoroindolin-2-one is hydrolyzed under acidic conditions (6M HCl, 1:3 molar ratio) to yield the target compound .

  • Purification: Crystallization or chromatography to isolate the pure product.

Challenges and Innovations

  • Stereochemical control: Ethyl groups at C3 may require chiral resolution or asymmetric synthesis.

  • Fluorination efficiency: Dual C–F bond cleavage strategies, as reported in dihydroindolizine synthesis, could inspire novel methods .

Biological and Pharmacological Insights

CompoundTarget CellsIC₅₀ (μM)Mechanism
3,3-Difluoro-tetrahydropyridinolHepG2, HMCCLM321–29G0/G1 cell cycle arrest, caspase-3 activation
3-Substituted-chloropyrrole-indolin-2-oneA549, KB, K1110.32–1.22VEGFR/PDGFR inhibition

Structure-Activity Relationships (SAR)

Key insights from analogous compounds:

  • Fluorine substitution: Enhances binding affinity to kinases (e.g., VEGFR) by increasing hydrophobic interactions .

  • Ethyl groups: May improve solubility and membrane permeability, though steric bulk could hinder target binding.

Comparative Reactivity and Applications

Asymmetric Synthesis and Catalysis

Fluorinated indolin-2-ones serve as precursors in asymmetric Mannich and aldol reactions:

  • Mannich additions: Generate α-fluoro-β-amino-indolin-2-ones with quaternary stereocenters .

  • Copper-mediated coupling: Methyl iodide alkylation at C3, as demonstrated in 6-bromo-5-fluoro-3,3-dimethylindolin-2-one synthesis .

Industrial and Research Relevance

ApplicationRationale
Drug discoveryScaffold for kinase inhibitors (e.g., CDK7) .
Materials scienceFluorinated intermediates for polymers or dyes.
CatalysisChiral auxiliaries in enantioselective reactions .

Future Research Directions

Optimization Priorities

  • Scalable synthesis: Development of cost-effective methods for large-scale production.

  • Biological profiling: In vitro/in vivo testing against cancer cell lines and kinase targets.

  • Derivatization: Exploration of C6/C7 substituents to modulate bioactivity.

Emerging Opportunities

  • Prodrug development: Masking the ketone group for improved bioavailability.

  • Fluorinated analogs: Expanding the library to 3,3-diethyl-5,6-difluoro derivatives .

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